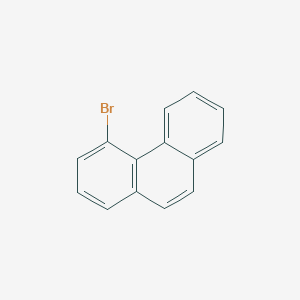

4-Bromophenanthrene

Description

Significance of Phenanthrene (B1679779) Derivatives in Contemporary Organic Chemistry

Phenanthrene and its derivatives are a significant class of polycyclic aromatic hydrocarbons, forming the core structure of many natural products and biologically active molecules. academie-sciences.frontosight.aibenthamdirect.com These compounds are of great interest to organic chemists due to their diverse applications in materials science, pharmaceuticals, and organic synthesis. academie-sciences.frnumberanalytics.com

Phenanthrene derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. academie-sciences.frontosight.ai In the realm of materials science, their photoconducting, photochemical, and electroluminescent properties have led to their use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. academie-sciences.frarborpharmchem.com The rigid and planar structure of the phenanthrene core contributes to its excellent charge transport and luminescent properties. arborpharmchem.com The versatility of the phenanthrene scaffold allows for the synthesis of complex molecular frameworks, making it a valuable building block in the creation of novel organic materials and therapeutic agents. numberanalytics.com

Role of Halogenated Polycyclic Aromatic Hydrocarbons in Synthetic Methodologies

Halogenated polycyclic aromatic hydrocarbons (HPAHs) are PAHs where one or more hydrogen atoms have been replaced by halogens, such as bromine or chlorine. mdpi.com These compounds are important intermediates in organic synthesis, as the halogen atom can be readily substituted or used as a handle for various cross-coupling reactions. cymitquimica.com The presence of a halogen, like bromine in 4-bromophenanthrene, activates the aromatic ring for further functionalization. cymitquimica.com

Halogenated PAHs are frequently employed in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to form new carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.orgwikipedia.org These reactions are fundamental in constructing more complex and functionalized polycyclic aromatic systems. benthamdirect.com For instance, the bromine atom in this compound can be replaced with various functional groups, allowing for the synthesis of a wide array of phenanthrene derivatives with tailored electronic and photophysical properties for applications in materials science and medicinal chemistry. arborpharmchem.comacs.org The ability to selectively introduce functional groups at specific positions on the PAH core is a key advantage of using halogenated precursors. sci-hub.se

Scope and Research Objectives for this compound Investigations

Research involving this compound primarily focuses on its utility as a synthetic intermediate for creating more complex and functionalized molecules. alfa-chemical.comcymitquimica.comacs.org Key research objectives include:

Development of Novel Synthetic Routes: A significant area of research is the development of efficient and regioselective methods for the synthesis of this compound itself. acs.orgacs.org

Functionalization via Cross-Coupling Reactions: A major focus is the use of this compound in various palladium-catalyzed cross-coupling reactions to introduce new substituents at the 4-position. This includes the Suzuki-Miyaura coupling with boronic acids, the Heck reaction with alkenes, and the Sonogashira coupling with terminal alkynes. nih.govwikipedia.orgwikipedia.orgiupac.org

Synthesis of Advanced Materials: Researchers are exploring the use of this compound as a building block for the synthesis of novel organic materials with specific electronic and photophysical properties. arborpharmchem.com This includes the development of new emitters for OLEDs and other organic electronic devices. academie-sciences.frarborpharmchem.com

Exploration of Reaction Mechanisms: Studies are also conducted to understand the reaction mechanisms involved in the transformations of this compound. For example, it has been used as a precursor to generate the 4-phenanthrenyl radical to study molecular mass growth processes in the formation of larger PAHs. escholarship.orgescholarship.org

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H9Br | echemi.comchemicalbook.comalfa-chemical.com |

| Molecular Weight | 257.13 g/mol | echemi.comalfa-chemical.comiodochem.com |

| Appearance | White powder/solid | alfa-chemical.comcymitquimica.com |

| Boiling Point | 389.7 ± 11.0 °C (Predicted) | echemi.comchemicalbook.comalfa-chemical.com |

| Density | 1.479 ± 0.06 g/cm³ (Predicted) | echemi.comchemicalbook.comalfa-chemical.com |

| XLogP3 | 5.1 | echemi.comnih.gov |

Synthetic Applications of this compound

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In a typical reaction, this compound is coupled with an aryl boronic acid in the presence of a palladium catalyst and a base. For example, the reaction of this compound with phenylboronic acid using a Pd(PPh₃)₂Cl₂ catalyst and K₂CO₃ as a base in a dioxane/water mixture yields 4-phenylphenanthrene. This reaction is significant for the regioselective functionalization of the phenanthrene core.

| Reactants | Catalyst | Base | Product |

| This compound, Phenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 4-Phenylphenanthrene |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org this compound can participate in Heck reactions to introduce alkenyl substituents onto the phenanthrene ring system. nih.gov For instance, the reaction of this compound with an alkene in the presence of a palladium catalyst and a base would yield a 4-alkenylphenanthrene derivative.

Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.org this compound can be coupled with various terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to produce 4-alkynylphenanthrene derivatives. researchgate.net This reaction is crucial for synthesizing conjugated systems that may have applications in organic electronics. soran.edu.iq

| Reactants | Catalyst System | Product |

| This compound, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | 4-Alkynylphenanthrene |

Structure

3D Structure

Properties

IUPAC Name |

4-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJESAUCSIMQRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305754 | |

| Record name | 4-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19462-79-4 | |

| Record name | 4-Bromophenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Bromophenanthrene

Established Synthetic Routes to 4-Bromophenanthrene

The synthesis of this compound is not as straightforward as that of its isomers, primarily due to the inherent reactivity of the phenanthrene (B1679779) nucleus. The C9 and C10 positions are the most electron-rich and sterically accessible, making them the preferred sites for electrophilic attack. Therefore, specialized methods are required to achieve substitution at the C4 position.

Regioselective Bromination of Phenanthrene

Direct electrophilic bromination of unsubstituted phenanthrene using bromine in a solvent like carbon tetrachloride predominantly yields 9-bromophenanthrene (B47481). numberanalytics.comorgsyn.org This high regioselectivity for the C9 position is a consequence of the electronic structure of the phenanthrene core, where the most stable arenium ion intermediate is formed upon attack at this site. numberanalytics.com

Achieving regioselectivity for the C4 position often requires the presence of directing groups on the phenanthrene skeleton. Research on substituted benzo[c]phenanthrenes has shown that substituents strongly influence the position of electrophilic attack. nih.gov For instance, the bromination of a benzo[c]phenanthrene (B127203) derivative bearing a methoxy (B1213986) group in the fjord region resulted in substitution at the C4 position, which is para to the activating methoxy group. nih.gov This highlights a key strategy: the regioselectivity of bromination can be controlled by pre-installed functional groups that override the natural reactivity of the parent PAH. nih.gov The challenge of producing specific isomers is underscored by the fact that the bromination of phenanthrene can potentially form a multitude of isomers, making chromatographic separation difficult. acgpubs.org

Photochemical Approaches to Bromophenanthrene Isomers

Photochemical reactions offer alternative pathways for the synthesis and functionalization of aromatic compounds. While direct photochemical bromination of phenanthrene to the 4-position is not a standard method, related photochemical strategies can be employed to construct the target molecule. Photocyclodehydrogenation of specifically designed stilbene (B7821643) derivatives is a powerful and efficient method for creating the phenanthrene core. academie-sciences.fr This approach allows for the strategic placement of substituents on the stilbene precursor, which are then incorporated into the final phenanthrene product after irradiation, typically in the presence of an oxidant like iodine.

Furthermore, photochemical substitution of a bromine atom on an aromatic ring is a known transformation. psu.edu Studies on other aromatic systems, such as 2-acyl-furans, have demonstrated that a bromine atom can be photochemically substituted by aryl groups when irradiated in an aromatic solvent. psu.edu This principle suggests the potential for light-induced modifications of bromophenanthrene isomers.

Palladium-Catalyzed Synthetic Protocols for Bromophenanthrenes

Palladium-catalyzed cross-coupling and C-H activation reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high precision. While specific protocols for the direct palladium-catalyzed C-H bromination of phenanthrene to yield the 4-bromo isomer are not extensively documented, the general applicability of these methods is well-established for various aromatic substrates. researchgate.netrsc.org Palladium catalysis is frequently employed in the functionalization of pre-existing bromophenanthrenes, such as 9-bromophenanthrene, in coupling reactions. researchgate.net The development of ligand and catalyst systems capable of directing C-H activation to the C4 position of phenanthrene remains an area of synthetic interest.

Other Preparative Methods for this compound and Related Derivatives

Given the challenges of direct regioselective bromination, multi-step synthetic sequences that build the phenanthrene ring with the bromine atom already in place are often more effective. A notable route involves the modification of 2,3-dihydrophenanthren-4(1H)-one. rsc.org This ketone can be converted in two steps to this compound-3-carbaldehyde, which is then reduced with sodium borohydride (B1222165) to the corresponding alcohol and subsequently brominated with phosphorus tribromide to afford 4-bromo-3-(bromomethyl)phenanthrene. rsc.org This method provides a specific, highly substituted this compound derivative.

Another "build-up" strategy involves the intermolecular McMurray dimerization of precursors like 5-bromovanillin, followed by an intramolecular oxidative coupling to construct the phenanthrene framework. researchgate.net Although this specific example leads to a 4,5-dibrominated product, the strategy is applicable for creating specifically substituted phenanthrenes. The existence of dedicated synthetic procedures for this compound has been noted in the chemical literature for decades, indicating its importance as a synthetic building block. acs.org

Table 1: Selected Synthetic Approaches to this compound and Derivatives

| Starting Material | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Methoxy-substituted Benzo[c]phenanthrene | N-Bromosuccinimide (NBS) / CH₃CN | 4-Bromo derivative (substitution para to methoxy group) | nih.gov |

| 2,3-Dihydrophenanthren-4(1H)-one | 1. Vilsmeier-Haack type reaction 2. Na[BH₄] 3. PBr₃ | 4-Bromo-3-(bromomethyl)phenanthrene | rsc.org |

| 5-Bromovanillin | 1. McMurray Dimerization 2. Intramolecular Oxidative Coupling | 4,5-Dibromo-9,10-dihydrophenanthrene derivative | researchgate.net |

| Phenanthrene | Br₂ / CCl₄, reflux | 9-Bromophenanthrene (major isomer) | numberanalytics.comorgsyn.org |

This compound as a Versatile Synthetic Precursor

The true value of this compound lies in its utility as a versatile precursor for the synthesis of more complex molecules. The carbon-bromine bond at the C4 position serves as a reliable functional handle for a wide range of chemical transformations.

General Strategies for Phenanthrene Scaffold Functionalization

The bromine atom on this compound can be readily transformed or replaced, allowing for the introduction of diverse functional groups onto the phenanthrene scaffold.

A significant application is its use as a precursor to generate the 4-phenanthrenyl radical. escholarship.orgnih.gov Through pyrolysis at high temperatures, the C-Br bond in this compound cleaves to form the highly reactive 4-phenanthrenyl radical. nih.gov This radical has been used in gas-phase reactions with molecules like acetylene (B1199291) and vinylacetylene to synthesize larger polycyclic aromatic hydrocarbons, including the four-ring system pyrene (B120774) and the helical molecule escholarship.org-helicene. escholarship.orgnih.gov This demonstrates a key role for this compound in fundamental studies of molecular mass growth and PAH formation.

The C4-Br bond is also an ideal site for palladium-catalyzed cross-coupling reactions. By analogy with other bromoarenes, including 9-bromophenanthrene and bromo-BN-phenanthrenes, this compound is an excellent substrate for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netacs.orgacs.org These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, attaching aryl, alkynyl, or amino groups to the C4 position.

Furthermore, photochemical methods can be used to functionalize brominated PAHs. nih.govd-nb.info Visible-light-mediated reactions have been shown to activate the C-Br bond in bromo-helicenes, allowing for the introduction of various functional groups through C-C and C-heteroatom bond formation. nih.gov This strategy is potentially applicable to this compound for late-stage functionalization under mild conditions.

Finally, the bromine can be replaced through nucleophilic substitution reactions. For instance, bromophenanthrene isomer mixtures have been converted to their corresponding methoxy derivatives using a copper(I) iodide-catalyzed methoxylation reaction, which also aids in the chromatographic separation of the isomers. acgpubs.org

Table 2: Representative Functionalization Strategies for Bromophenanthrenes

| Substrate | Reaction Type | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Radical Generation / Annulation | Pyrolysis (1400 K), reaction with acetylene | Pyrene (larger PAH) | escholarship.org |

| This compound | Radical Generation / Annulation | Pyrolysis (1400 K), reaction with vinylacetylene | escholarship.org-Helicene | nih.gov |

| 9-Bromophenanthrene | Buchwald-Hartwig Coupling | 4-tBu aniline (B41778), Pd catalyst, NaOtBu | N-Arylphenanthrene | acs.org |

| Bromophenanthrene mixture | Nucleophilic Substitution (Methoxylation) | NaOCH₃, CuI, DMF, reflux | Methoxyphenanthrene isomers | acgpubs.org |

| Bromo-helicenes | Photochemical C-P Coupling | Triethylphosphite, K₂CO₃, visible light | Phosphonylated helicenes | nih.govd-nb.info |

Formation of Substituted Phenanthrene Derivatives

This compound is a key intermediate in the synthesis of a wide array of substituted phenanthrene derivatives. The bromine atom at the 4-position serves as a versatile functional handle, enabling the introduction of various substituents through a range of cross-coupling reactions. These reactions are fundamental in creating more complex molecules for applications in materials science and medicinal chemistry.

Several powerful palladium-catalyzed cross-coupling reactions are commonly employed to functionalize this compound. The Suzuki-Miyaura coupling reaction, for instance, involves the reaction of this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org This method is highly effective for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups. For example, the coupling of this compound with phenylboronic acid yields 4-phenylphenanthrene.

Another indispensable tool is the Sonogashira coupling , which facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of this compound and an sp-hybridized carbon of a terminal alkyne. psu.eduucsb.eduarkat-usa.org This reaction, typically catalyzed by both palladium and copper, is instrumental in synthesizing 4-alkynylphenanthrenes. psu.edu These derivatives are not only valuable as intermediates for further chemical transformations but also possess interesting photophysical properties in their own right.

The Buchwald-Hartwig amination provides a direct route to introduce nitrogen-containing functional groups. acs.orglibretexts.orgresearchgate.netwikipedia.org This reaction involves the palladium-catalyzed coupling of this compound with primary or secondary amines, leading to the formation of 4-aminophenanthrene derivatives. researchgate.netmdpi.com These compounds are of significant interest due to their potential applications in the development of pharmaceuticals and organic electronic materials. researchgate.net

Furthermore, the bromine substituent can be replaced with a cyano group through cyanation reactions. acs.org This can be achieved using methods like the Rosenmund-von Braun reaction with copper(I) cyanide or through palladium-catalyzed cyanation. acs.orggoogle.com The resulting 4-cyanophenanthrene is a versatile intermediate, as the cyano group can be readily converted into other functional groups such as carboxylic acids or amines. acs.org

Table 1: Examples of Substituted Phenanthrene Derivatives from this compound

| Reactant | Coupling Reaction | Catalyst System | Product |

|---|---|---|---|

| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₂Cl₂, K₂CO₃ | 4-Phenylphenanthrene |

| Phenylacetylene (B144264) | Sonogashira | [MBNT][Cu₄Cl₅], K₃PO₄·3H₂O | 4-(Phenylethynyl)phenanthrene psu.edu |

| Aniline | Buchwald-Hartwig | Pd(OAc)₂, dppf, NaOtBu | N-Phenylphenanthren-4-amine acs.org |

| Copper(I) cyanide | Rosenmund-von Braun | Heat | 4-Cyanophenanthrene acs.org |

Precursors for Polycyclic Aromatic Hydrocarbon (PAH) and Nanocarbon Synthesis

The rigid, planar structure of this compound makes it an excellent starting material for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and various nanocarbon structures. researchgate.netescholarship.orguhmreactiondynamics.org These extended π-systems are at the forefront of materials science research, with potential applications in organic electronics, photovoltaics, and sensor technologies. wikipedia.org

One major strategy for extending the aromatic system is through annulative dimerization , where two molecules of a 4-halophenanthrene derivative are coupled to form a larger, curved nanocarbon molecule. researchgate.net This palladium-catalyzed process can create eight-membered rings, leading to negatively curved PAHs. researchgate.net

This compound also serves as a precursor to the 4-phenanthrenyl radical , a key intermediate in the gas-phase synthesis of larger PAHs. escholarship.orguhmreactiondynamics.orgkaust.edu.sanih.gov Through mechanisms like the Hydrogen-Abstraction/aCetylene-Addition (HACA), the 4-phenanthrenyl radical can react with molecules like acetylene to form pyrene, a four-ring PAH. escholarship.orguhmreactiondynamics.org This represents a fundamental step in the growth of two-dimensional nanostructures like graphene. escholarship.org Similarly, reaction with vinylacetylene can lead to the formation of kaust.edu.sa-helicene. nih.gov

In addition to gas-phase synthesis, this compound is utilized in solution-phase synthesis of larger PAHs. For example, it can be converted to phenanthrene-9-boronic acid, which can then be used in Suzuki-Miyaura coupling reactions to create larger, fused aromatic systems. researchgate.net Furthermore, derivatives of this compound can be used in intramolecular cyclization reactions to build complex, multi-ring structures.

The synthesis of molecular nanocarbons, such as carbon nanobelts, can also originate from phenanthrene derivatives. d-nb.info These bottom-up approaches rely on the precise, step-wise construction of the target molecule from smaller, well-defined precursors, where functionalized phenanthrenes play a crucial role.

Table 2: Examples of PAHs and Nanocarbon Precursors from this compound

| Precursor Derived from this compound | Synthetic Strategy | Target Structure |

|---|---|---|

| 4-Chlorophenanthrene | Palladium-catalyzed cyclodimerization | Dibenzo[def,pqr]tetraphenylene (a cyclobisphenanthrene) researchgate.net |

| 4-Phenanthrenyl radical | Reaction with acetylene (HACA mechanism) | Pyrene escholarship.orguhmreactiondynamics.org |

| 4-Phenanthrenyl radical | Reaction with vinylacetylene | kaust.edu.sa-Helicene nih.gov |

| Phenanthrene derivatives | Multi-step synthesis including Wittig reaction and reductive coupling | Möbius carbon nanobelt d-nb.info |

Reactivity and Mechanistic Investigations of 4 Bromophenanthrene

Radical Intermediates and Formation Pathways

The study of radical intermediates derived from 4-bromophenanthrene is crucial for understanding its role in the formation of larger polycyclic aromatic hydrocarbons (PAHs) and in various chemical transformations.

The 4-phenanthrenyl radical ([C₁₄H₉]•) is a key intermediate in the gas-phase synthesis of more complex PAHs. A primary method for its generation is the pyrolysis of this compound. escholarship.orguhmreactiondynamics.org In this process, this compound is heated to high temperatures, typically around 1,400 ± 10 K, causing the homolytic cleavage of the carbon-bromine bond to produce the 4-phenanthrenyl radical and a bromine atom. uhmreactiondynamics.orgfiu.edu This method is frequently employed in chemical reactors to study the subsequent reactions of the radical in situ. escholarship.orguhmreactiondynamics.org For instance, the reaction of the pyrolytically generated 4-phenanthrenyl radical with acetylene (B1199291) has been shown to be a facile route to pyrene (B120774), a four-ring PAH. escholarship.orgresearchgate.net

Beyond simple pyrolysis, the 4-phenanthrenyl radical can also be formed in high-temperature environments through hydrogen abstraction from phenanthrene (B1679779). acs.org The Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism, a cornerstone in understanding PAH growth, posits that hydrogen atoms abstract a hydrogen from an aromatic molecule, creating a radical site. acs.orguhmreactiondynamics.orgrsc.org This radical then reacts with acetylene, leading to the growth of the aromatic system. acs.orguhmreactiondynamics.org Specifically, the addition of an acetylene molecule to the 4-phenanthrenyl radical is a key step in the HACA-type growth from phenanthrene to larger PAHs like pyrene. acs.org

The table below summarizes the conditions for generating the 4-phenanthrenyl radical from this compound.

| Method | Precursor | Conditions | Product | Application |

| Pyrolysis | This compound | ~1,400 K, in a chemical reactor with a carrier gas (e.g., acetylene) | 4-Phenanthrenyl radical | Studying PAH formation mechanisms escholarship.orguhmreactiondynamics.org |

| Pyrolysis | This compound | High temperatures | 4-Phenanthrenyl radical | Synthesis of rsc.org-helicene via reaction with vinylacetylene fiu.eduresearchgate.net |

Electrochemical methods offer a sustainable and controlled approach to generating aryl radicals from their corresponding halides. dntb.gov.ua The electroreduction of bromophenanthrenes, including this compound, at a cathode leads to the formation of a phenanthrenyl radical and a bromide anion. chinesechemsoc.orguantwerpen.beresearchgate.net This process is part of a stepwise mechanism where the initial electron transfer forms a radical anion, which then undergoes cleavage of the C-Br bond. uantwerpen.beresearchgate.net

Cyclic voltammetry (CV) is a key technique used to study these electrochemical reductions. rsc.orguantwerpen.beresearchgate.netrsc.org Studies on various brominated aromatic compounds, including 9-bromophenanthrene (B47481), have been conducted in solvents like acetonitrile (B52724) with a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP). uantwerpen.beresearchgate.net The reduction potential is influenced by the number of aromatic rings and the position of the halogen. uantwerpen.beresearchgate.net Generally, as the aromaticity increases, the reduction potential tends to decrease. uantwerpen.be For instance, in a study comparing different aromatic bromides, 9-bromophenanthrene was shown to be reactive at various cathode materials. researchgate.net

The generated aryl radicals can then participate in further reactions. For example, in the presence of a deuterium (B1214612) source like D₂O, the electrochemically generated phenanthrenyl radical can undergo radical-radical cross-coupling to form deuterated phenanthrene. chinesechemsoc.orgchinesechemsoc.org This method provides a facile route for site-selective deuterium incorporation. chinesechemsoc.org Furthermore, 9-bromophenanthrene has been used as a redox mediator in electrochemical reactions to promote transformations like the 1,4-aryl migration of N-aryl-2-iodobenzamides. dntb.gov.ua

The following table presents voltammetric data for the reduction of 9-bromophenanthrene.

| Electrode Material | Peak Potential (E_p vs Ag/AgCl) | Peak Current Density (J_p in mA cm⁻²) |

| Ag | -1.45 V | 0.98 |

| Cu | -1.82 V | 0.52 |

| GC | -1.76 V | 0.44 |

| Zn | -1.74 V | 0.61 |

| Au | -1.54 V | 0.81 |

| Pd | -1.61 V | 0.73 |

| Ni | -1.77 V | 0.39 |

Data adapted from a study on the electrochemical reduction of 9-bromophenanthrene (3mM) in acetonitrile + 0.1M TBAP at a scan rate of 50 mV s⁻¹. uantwerpen.be

Resonance stabilization is a key feature in aryl-type radical additions to conjugated hydrocarbons. uhmreactiondynamics.orgnih.govosti.gov These reactions, involving resonantly stabilized free-radical intermediates, are fundamental to understanding how complex PAHs can form even in low-temperature environments like molecular clouds, challenging the conventional view that PAH growth is exclusively a high-temperature phenomenon. uhmreactiondynamics.orgnih.govosti.gov

A notable example is the gas-phase reaction of the 4-phenanthrenyl radical with vinylacetylene to produce rsc.org-helicene. fiu.eduresearchgate.netfiu.eduosti.gov This reaction proceeds through a low-barrier mechanism involving a resonance-stabilized C₁₈H₁₃ free radical intermediate. fiu.eduresearchgate.netfiu.eduosti.gov The formation of this intermediate is a critical step in the targeted ring annulation process that builds the helicene structure. fiu.eduresearchgate.netfiu.edu This highlights how the stability of the radical intermediate directs the reaction pathway towards the formation of a more complex, fused aromatic system. fiu.edufiu.edu

Advanced Catalytic Transformations Involving this compound

This compound serves as a valuable substrate in a variety of advanced catalytic transformations, enabling the synthesis of complex functionalized phenanthrene derivatives.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a versatile coupling partner in these transformations.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. mdpi.comuwindsor.caillinois.edu This reaction has been successfully applied to bromophenanthrene derivatives to synthesize aminophenanthrenes. The reaction typically involves a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. uwindsor.caillinois.edu

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative addition of the aryl bromide (e.g., this compound) to a Pd(0) complex.

Formation of a palladium-amido complex by reaction with the amine in the presence of a base.

Reductive elimination of the N-aryl amine, regenerating the Pd(0) catalyst.

The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, can be optimized to achieve high yields for a wide range of aryl bromides and amines. mdpi.comorganic-chemistry.org

The table below provides a general overview of the components and conditions for the Buchwald-Hartwig amination.

| Component | Examples | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst illinois.edu |

| Ligand | P(t-Bu)₃, BINAP, DPPF, (t-Bu)₂PNP(i-BuNCH₂CH₂)₃N | Stabilizes the palladium center, promotes oxidative addition and reductive elimination illinois.eduorganic-chemistry.org |

| Base | NaOt-Bu, Cs₂CO₃, K₂CO₃ | Deprotonates the amine to form the active nucleophile mdpi.comuwindsor.ca |

| Solvent | Toluene, THF, Dioxane | Provides the reaction medium mdpi.comuwindsor.ca |

| Aryl Halide | This compound | Electrophilic coupling partner researchgate.net |

| Amine | Primary or secondary alkyl/aryl amines | Nucleophilic coupling partner mdpi.com |

Electrochemical Transformations and Redox Mediation

The electrochemical behavior of brominated aromatic compounds, including bromophenanthrenes, has been a subject of significant research, particularly focusing on their dehalogenation and their role in mediating other chemical transformations.

Electrochemical reduction offers a practical and environmentally conscious method for the dehalogenation of aryl halides. chinesechemsoc.org This technique can be adapted for deuteration by using a deuterium source, providing a highly site-selective method for installing deuterium atoms into aromatic structures. chinesechemsoc.orgchinesechemsoc.org Deuterated compounds are valuable tools in mechanistic studies, quantitative analysis, and pharmaceutical research. chinesechemsoc.org

A practical method for the electrochemical deuteration of (hetero)aryl halides has been developed that operates at room temperature without the need for metal catalysts or external chemical reductants. chinesechemsoc.org In this process, deuterium oxide (D₂O), a low-cost and readily available reagent, serves as the sole deuterium source. chinesechemsoc.orgchinesechemsoc.org The transformation can be carried out in an undivided cell using simple equipment, such as platinum and lead plate electrodes, with a constant current. chinesechemsoc.org

Research has demonstrated the successful deuteration of various aromatic bromides under these conditions. For instance, 9-bromophenanthrene, an isomer of this compound, has been shown to afford the corresponding deuterated product in high yield and with significant deuterium incorporation. chinesechemsoc.orgchinesechemsoc.org While direct studies on this compound were not detailed in the surveyed literature, the results for its isomer and other polycyclic aromatic hydrocarbons (PAHs) like 1-bromonaphthalene (B1665260) suggest the method's applicability. chinesechemsoc.orgchinesechemsoc.org The efficiency of the reaction is influenced by the choice of solvent and additives, with dimethylformamide (DMF) being a suitable solvent. chinesechemsoc.org

The photocatalytic dehalogenation of 9-bromophenanthrene has also been investigated. rsc.orguva.nl Using a perylene (B46583) diimide (PDI) photosensitizer, the conversion of 9-bromophenanthrene was achieved, although the yield was moderate. rsc.org Interestingly, a significant conversion was also observed even without a photosensitizer, indicating that other reaction pathways may be at play under irradiation. rsc.org

Table 1: Electrochemical Deuteration of Aromatic Bromides This table is generated based on data for various aromatic bromides to illustrate the general reaction conditions and outcomes.

| Substrate | Product Yield | Deuterium Incorporation (%) | Deuterium Source | Conditions |

|---|---|---|---|---|

| 1-Bromonaphthalene | High | High | D₂O | Pt anode, Pb cathode, 15 mA, DMF, room temp. chinesechemsoc.orgchinesechemsoc.org |

| 9-Bromophenanthrene | High | High | D₂O | Pt anode, Pb cathode, 15 mA, DMF, room temp. chinesechemsoc.orgchinesechemsoc.org |

| 4-Bromo-1,1′-biphenyl | 99% | 87% | D₂O | Pt anode, Pb cathode, 15 mA, DMF, room temp. chinesechemsoc.org |

| 2-Bromo-6-methoxynaphthalene | 91% | 91% | D₂O | Pt anode, Pb cathode, 15 mA, DMF, room temp. chinesechemsoc.org |

Role of Bromophenanthrene as a Redox Mediator

Beyond being a substrate, bromophenanthrene can function as an organo-mediator in electrochemical reactions. Specifically, 9-bromophenanthrene has been employed as a redox mediator to promote the electroreductive radical 1,4-aryl migration of N-aryl-2-iodobenzamides and N-sulfonyl-2-iodoanilines. rsc.orgresearchgate.netrsc.org This process yields structurally diverse biaryls under mild conditions in an undivided cell, avoiding the need for transition metal catalysts or chemical reductants. rsc.org

In this role, the bromophenanthrene facilitates the transfer of electrons from the cathode to the substrate. The mediator is reduced at the cathode and then, in turn, reduces the aryl iodide substrate, regenerating its original form to continue the catalytic cycle. researchgate.net This mediated approach allows for controlled single-electron transfer, enabling radical-based transformations that might otherwise be difficult to achieve. researchgate.net The selection of a mediator with a suitable reduction potential is crucial for the reaction's success. researchgate.net

Intramolecular Cyclization and Annulation Reactions

This compound is a valuable precursor for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and helicenes through reactions that build new rings onto the phenanthrene framework.

A key strategy for building larger PAHs from this compound involves the in situ generation of the 4-phenanthrenyl radical. escholarship.orguhmreactiondynamics.org This is typically achieved through pyrolysis at high temperatures (e.g., 1400 K), which causes the cleavage of the carbon-bromine bond. uhmreactiondynamics.orgnih.govescholarship.org The resulting highly reactive 4-phenanthrenyl radical can then react with other molecules to form larger, fused aromatic systems.

One significant application is the synthesis of pyrene, a tetracyclic PAH. escholarship.org The elementary reaction between the 4-phenanthrenyl radical and a single acetylene molecule has been shown to produce pyrene through a bay-closure mechanism. escholarship.orguhmreactiondynamics.org This reaction is a fundamental step in the molecular mass growth processes that can eventually lead to two-dimensional nanostructures like graphene. escholarship.org

Similarly, this compound is a starting point for the gas-phase synthesis of chinesechemsoc.org-helicene (also known as benzo[c]phenanthrene). nih.govresearchgate.net The reaction of the 4-phenanthrenyl radical with vinylacetylene (C₄H₄) yields chinesechemsoc.org-helicene via a low-barrier mechanism involving a resonance-stabilized free radical intermediate. nih.govresearchgate.net This method represents a versatile pathway for building helicenes, which are ortho-fused PAHs with unique helical shapes and chiroptical properties. nih.gov This gas-phase approach, which involves radical intermediates, stands in contrast to traditional solution-phase syntheses that often rely on ionic intermediates. researchgate.net Bromophenanthrene derivatives have also been used in solution-phase syntheses to create more complex structures, such as a precursor for 3,14-dihydroxy helicene. academie-sciences.fr

This compound can undergo annulative dimerization to create larger, macrocyclic nanocarbon molecules. Research has shown that palladium-catalyzed annulative dimerization of bay-chlorinated PAHs can be extended to this compound. researchgate.netresearchgate.net This reaction involves the coupling of two bromophenanthrene molecules to form a macrocycle containing an eight-membered ring. researchgate.net

The reaction conditions, particularly the choice of phosphine ligand for the palladium catalyst, are critical for achieving a successful dimerization. researchgate.net Following the initial dimerization, a subsequent ring-closing reaction can be performed to produce even larger, more complex nanocarbon structures. researchgate.net This sequence of annulative dimerization followed by ring-closing provides a powerful tool for the bottom-up synthesis of novel carbon-based materials. researchgate.net

Table 2: Annulative Dimerization of Bay-Halogenated Phenanthrenes This table is generated based on data for the palladium-catalyzed dimerization of 4-substituted phenanthrenes.

| Starting Material | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorophenanthrene | Pd(OAc)₂ / P(4-MeOC₆H₄)₃ | Dibenzo[def,pqr]tetraphenylene | 70% | researchgate.net |

| This compound | Pd(OAc)₂ / P(4-MeOC₆H₄)₃ | Dibenzo[def,pqr]tetraphenylene | 62% | researchgate.netresearchgate.net |

Mechanistic Studies of Ring Expansion in Gas Phase Synthesis

The gas-phase synthesis of larger PAHs from this compound precursors has been the subject of detailed mechanistic investigations. nih.govescholarship.org These studies combine experimental techniques, such as photoionization mass spectrometry, with ab initio calculations to map out the reaction pathways. escholarship.orgresearchgate.net

The formation of pyrene from the 4-phenanthrenyl radical and acetylene is a key example of the Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism. escholarship.orguhmreactiondynamics.org However, studies have revealed that other pathways, such as the Hydrogen-Abstraction/Vinylacetylene-Addition (HAVA) mechanism, are crucial for understanding the growth of PAHs beyond three rings. escholarship.orgosti.gov

In the synthesis of chinesechemsoc.org-helicene, the reaction of the 4-phenanthrenyl radical with vinylacetylene proceeds through a potential energy surface with a low or submerged barrier. nih.govescholarship.orgresearchgate.net This means the transition states are energetically below the initial reactants, allowing the reaction to proceed efficiently even at low temperatures. escholarship.org The process involves the formation of a resonance-stabilized free radical intermediate (C₁₈H₁₃), which then cyclizes and loses a hydrogen atom to form the stable chinesechemsoc.org-helicene molecule. nih.govresearchgate.net These mechanistic insights are critical for understanding the formation of PAHs in diverse environments, from combustion flames to the interstellar medium. escholarship.orgescholarship.org

Other Reaction Pathways and Functional Group Transformations

Beyond foundational coupling and substitution reactions, this compound and its isomers serve as substrates in a variety of other transformations, enabling the synthesis of complex heterocyclic and organometallic structures. These reactions leverage the unique electronic properties and steric environment of the phenanthrene core.

The synthesis of fused triazole systems represents a significant transformation of the phenanthrene scaffold. While direct 1,3-dipolar cycloaddition to the aromatic rings of this compound is not typical, the bromine substituent enables a reaction pathway via an aryne intermediate. Specifically, studies on bromophenanthrene isomers, such as 9-bromophenanthrene, have demonstrated a facile, one-pot synthesis of phenanthro[9,10-d] researchgate.netgoogle.comnih.govtriazole. nih.govchemicalbook.com

This transformation proceeds through a proposed benzyne (B1209423) intermediate. nih.gov In the presence of a strong base like potassium tert-butoxide, dehydrohalogenation of the bromophenanthrene occurs, forming a highly reactive 9,10-phenanthryne. This intermediate then undergoes a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide (NaN₃), to form the stable, fused 1,2,3-triazole ring system. nih.govchemicalbook.com

Microwave-assisted synthesis has been shown to dramatically accelerate this process, reducing reaction times from many hours to under a minute, highlighting an efficient route to these valuable heterocyclic compounds. nih.govchemicalbook.com This method provides a powerful tool for creating complex phenanthrene derivatives that have applications in medicinal chemistry and materials science. nih.gov

Table 1: Microwave-Assisted Triazole Synthesis from 9-Bromophenanthrene

| Reactants | Base | Solvent | Method | Product | Reaction Time | Reference |

|---|

The conversion of bromophenanthrenes into phenanthrenylsilanes is a key step for introducing silicon-containing moieties, which are valuable for applications in materials science, particularly for creating polymers with high refractive indices and thermal stability. researchgate.netnih.gov The primary route for this transformation involves the conversion of the bromophenanthrene into an organometallic intermediate, followed by reaction with a silicon electrophile.

Research has demonstrated that 9-bromophenanthrene can be readily converted into a Grignard reagent or an organolithium species. nih.gov These nucleophilic intermediates then react with various alkoxysilanes or chlorosilanes in nucleophilic substitution reactions to yield the corresponding phenanthrenylsilanes. nih.gov

For example, the reaction of lithiated 9-bromophenanthrene with electrophiles like tetramethoxysilane (B109134) (TMOS) or phenyltrimethoxysilane (B147435) results in the formation of (phenanthren-9-yl)trimethoxysilane and methoxy(phenanthren-9-yl)(phenyl)silane, respectively. nih.gov These silylated phenanthrene monomers can then be hydrolyzed to form silanols, which are precursors to polysilsesquioxanes. nih.gov

Table 2: Synthesis of Phenanthrenylsilanes from 9-Bromophenanthrene

| Organometallic Intermediate | Silicon Electrophile | Resulting Silane | Reference |

|---|---|---|---|

| Phenanthren-9-ylithium | Tetramethoxysilane | (Phenanthren-9-yl)trimethoxysilane | nih.gov |

| Phenanthren-9-ylithium | Phenyltrimethoxysilane | Methoxy(phenanthren-9-yl)(phenyl)silane | nih.gov |

The reactivity of this compound is dictated by the interplay between the electron-rich aromatic system and the electron-withdrawing, deactivating effect of the bromine substituent. The bromine atom can act as a leaving group in nucleophilic substitution reactions or direct incoming electrophiles in electrophilic aromatic substitution (EAS) reactions.

Nucleophilic Reactivity: The carbon-bromine bond in this compound is susceptible to attack by nucleophiles, particularly in the presence of a transition metal catalyst. For instance, this compound can be a substrate in modern amination reactions, such as the Tsuji-Trost amination, to synthesize 4-phenanthrenamine. In such palladium-catalyzed couplings, an ammonia (B1221849) surrogate like benzophenone (B1666685) oxime can be used to facilitate C–N bond formation. The general reactivity of brominated aromatics in nucleophilic displacement is well-established.

Theoretical studies, such as those involving Molecular Electrostatic Potential (MEP) mapping on related molecules like 3,9-dibromophenanthrene, help visualize the electronic distribution and predict sites for chemical attack. In these maps, electron-rich regions (negative potential), susceptible to electrophilic attack, are distinguished from electron-poor regions (positive potential), which are prone to nucleophilic attack. For 3,9-dibromophenanthrene, analysis indicates that the hydrogen-bearing carbon atoms are the primary sites for potential electrophilic attack. This theoretical framework supports the understanding that while the bromine atom deactivates the ring, electrophilic substitution remains a viable, albeit complex, reaction pathway.

Theoretical and Computational Studies on 4 Bromophenanthrene Systems

Electronic Structure Calculations and Reactivity Prediction

Density Functional Theory (DFT) Applications for Molecular Geometries and Energies

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the molecular geometries and energies of systems involving 4-bromophenanthrene and its derivatives. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), are frequently employed to optimize the structures of ground states, intermediates, and transition states. lookchem.comuhmreactiondynamics.org

For instance, in studies of π-extended diamagnetic phenazine (B1670421) dications derived from phenanthrene (B1679779) precursors, DFT calculations at the B3LYP-D3BJ/6-31G* level of theory were used to determine the relative stability of different conformers. acs.org These calculations revealed that a half-chair conformer was significantly more stable (by approximately 17 kcal/mol) than a boat conformer, providing crucial insights into the molecule's structural preferences. acs.org

Furthermore, DFT has been applied to analyze the conformational reactions of complex polycyclic aromatic hydrocarbons. lookchem.com For twisted acenes, B3LYP/6-31G(d) calculations have successfully located ground state and transition state structures for processes like twist inversions and phenyl rotations. lookchem.com The calculated activation energies for these processes can then be compared with experimental data to validate the computational model. lookchem.com In the context of materials science, DFT calculations have been utilized to study potential organic light-emitting diode (OLED) emitters based on anthracene (B1667546), where the geometry, such as the dihedral angle between the anthracene core and its substituents, significantly influences the extent of π-conjugation. acs.org

The following table showcases selected geometrical parameters for a phenanthrene-based dihydrophenazine precursor and its resulting dication, highlighting the structural changes upon oxidation as determined by DFT and X-ray diffraction.

| Parameter | Dihydrophenazine Precursor (3) | Phenazine Dication (4) |

| C-N bond length (Å) | 1.44 | 1.37 |

| C-C bond length (central ring, Å) | 1.36 | 1.42 |

| Bend Angle (°) | 134 | - |

| Deviation from Planarity (Å) | 1.90 | - |

| Data sourced from studies on phenanthrene-based dihydrophenazine precursors and their oxidized forms. acs.org |

High-Level Ab Initio Methods (e.g., G3(MP2,CC)//B3LYP) for Thermochemical Accuracy

For enhanced accuracy in thermochemical data, high-level ab initio methods are often employed. The G3(MP2,CC)//B3LYP level of theory, a composite method, has been instrumental in calculating the energies and molecular parameters of various local minima and transition states in reactions involving the 4-phenanthrenyl radical, which can be generated from a this compound precursor. uhmreactiondynamics.orgescholarship.org

Similarly, the G3(MP2,CC)//B3LYP/6-311G(d,p) level of theory was applied to study the reaction of the 4-phenanthrenyl radical with vinylacetylene, leading to the formation of acs.org-helicene. researchgate.net These calculations helped to elucidate a low-barrier mechanism involving a resonance-stabilized free radical intermediate. researchgate.net The computed PES provided detailed energetic information for various reaction channels, including the formation of acs.org-helicene and other isomers like 4-vinylpyrene. researchgate.net The following table presents the relative energies of key species in the reaction of the 4-phenanthrenyl radical with acetylene (B1199291), as calculated by G3(MP2,CC)//B3LYP.

| Species | Relative Energy (kJ mol⁻¹) |

| Reactants (4-phenanthrenyl + acetylene) | 0 |

| Transition State (initial addition) | 20 |

| Intermediate i1 | - |

| Intermediate i2 | - |

| Transition State (H elimination from i2) | 41 (above products) |

| Products (pyrene + H) | -246 |

| Relative energies for the formation of pyrene (B120774) from the 4-phenanthrenyl radical and acetylene. uhmreactiondynamics.org |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the excited-state properties of molecules, which is crucial for understanding their photophysical behavior. researchgate.net This approach is used to calculate vertical and adiabatic excitation energies, as well as to predict electronic absorption and emission spectra. researchgate.netru.nl

In the study of novel regio-isomers of dibenzo[a,c]phenazine-based emitters, TD-DFT calculations were performed to simulate molecular geometries and determine singlet and triplet energy levels. rsc.org These calculations, often performed with functionals like M06, help in understanding the charge-transfer (CT) character of excited states by analyzing the transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

TD-DFT can also be used to predict how excited state properties are influenced by the molecular environment, such as a solvent. researchgate.net The accuracy of TD-DFT calculations can be quite high, with typical errors in transition energies on the order of 0.01 eV compared to canonical values. nih.gov The following table shows a comparison of the photophysical properties of different isomers of a TPA-DBPzCN compound, highlighting the data that can be obtained and rationalized through TD-DFT calculations.

| Isomer | Emission Maxima (in zeonex host) | Photoluminescence Quantum Yield (PLQY) | Singlet-Triplet Energy Gap (ΔEST) |

| 1-TPA-DBPzCN | - | <1% | - |

| 2-TPA-DBPzCN | - | 24% | Very Small |

| 3-TPA-DBPzCN | - | 46% | - |

| 4-TPA-DBPzCN | >100 nm difference from others | 62% | Very Small |

| Data for TPA-DBPzCN regio-isomers, demonstrating the impact of substitution position on photophysical properties. rsc.org |

Analysis of Reaction Mechanisms and Potential Energy Surfaces

Elucidation of Radical Reaction Pathways and Intermediates

The pyrolysis of this compound serves as a precursor to the 4-phenanthrenyl radical, a key species in molecular mass growth processes leading to larger polycyclic aromatic hydrocarbons (PAHs). escholarship.org The reaction pathways and intermediates of this radical have been extensively studied through a combination of experimental techniques and theoretical calculations.

One significant pathway is the reaction of the 4-phenanthrenyl radical with acetylene, which has been shown to form pyrene. uhmreactiondynamics.orgescholarship.org This reaction proceeds through the addition of the radical to acetylene, followed by cyclization and aromatization. escholarship.org The intermediates in this process have been characterized computationally, providing a detailed mechanistic understanding. uhmreactiondynamics.org

Another important reaction is with vinylacetylene, which can lead to the formation of acs.org-helicene. researchgate.net This gas-phase reaction occurs via a low-barrier mechanism involving a resonance-stabilized free radical intermediate. researchgate.net The study of these radical reactions is crucial for understanding the synthesis of complex PAHs in environments like circumstellar envelopes of carbon-rich stars. researchgate.net

Furthermore, the reaction of the 4-phenanthryl radical with phenylacetylene (B144264) has been investigated, revealing a novel hydrogen-abstraction phenylacetylene addition (HAPaA) mechanism. kaust.edu.sa This pathway is efficient at both low and high temperatures and contributes to the formation of peri-condensed aromatic hydrocarbons. kaust.edu.sa The key products identified in this system include phenyl-pyrene and pyrene. kaust.edu.sa

Transition State Characterization and Reaction Barrier Calculations

The characterization of transition states and the calculation of reaction barriers are fundamental to understanding the kinetics and feasibility of chemical reactions. For reactions involving the 4-phenanthrenyl radical, computational methods have been essential in determining these parameters.

In the formation of pyrene from the 4-phenanthrenyl radical and acetylene, calculations at the G3(MP2,CC)//B3LYP level of theory identified a tight transition state for the final hydrogen elimination step, located 41 kJ mol⁻¹ above the energy of the separated products. uhmreactiondynamics.org The initial addition of the radical to acetylene has an entrance barrier of 20 kJ mol⁻¹. uhmreactiondynamics.org

For the reaction of the 9-phenanthrenyl radical (an isomer of the 4-phenanthrenyl radical) with vinylacetylene to form triphenylene, electronic structure calculations revealed a barrier-less pathway. osti.gov The reaction proceeds through a C18H13 intermediate which isomerizes and then undergoes a facile ring closure with a barrier of only 42 kJ mol⁻¹. osti.gov

DFT calculations have also been used to investigate transition states in palladium-catalyzed reactions. For example, in the formation of an o-QDM species, the computed barrier for C-H activation was found to be much lower (ΔG‡ = 3.5 kcal/mol) than for β-H elimination (41.5 kcal/mol), indicating the preferred reaction pathway. nih.gov The following table provides a summary of calculated reaction barriers for different processes.

| Reaction | Transition State | Calculated Barrier | Computational Method |

| 4-phenanthrenyl + acetylene → pyrene + H | Initial Addition | 20 kJ mol⁻¹ | G3(MP2,CC)//B3LYP |

| 4-phenanthrenyl + acetylene → pyrene + H | H elimination | 41 kJ mol⁻¹ (above products) | G3(MP2,CC)//B3LYP |

| 9-phenanthrenyl + vinylacetylene → triphenylene | Ring Closure | 42 kJ mol⁻¹ | Not Specified |

| Pd-catalyzed o-QDM formation | C-H activation | 3.5 kcal/mol | DFT |

| Pd-catalyzed o-QDM formation | β-H elimination | 41.5 kcal/mol | DFT |

| A compilation of calculated reaction barriers for various reactions involving phenanthrene derivatives and related systems. uhmreactiondynamics.orgosti.govnih.gov |

Master Equation Calculations for Temperature-Dependent Rate Constants

Theoretical studies have utilized this compound as a precursor to investigate the formation of larger polycyclic aromatic hydrocarbons (PAHs) in high-temperature environments like circumstellar envelopes of carbon stars. escholarship.orgescholarship.org In these computational models, this compound is dissociated in situ at high temperatures (e.g., 1400 ± 10 K) to produce the 4-phenanthrenyl radical and a bromine atom. nih.gov This highly reactive aromatic radical is then used as the starting point for simulating gas-phase synthesis pathways. escholarship.orgnih.gov

A key aspect of these investigations is the use of statistical Rice-Ramsperger-Kassel-Marcus Master Equation (RRKM-ME) calculations to determine the temperature-dependent rate constants and product branching ratios for reactions of the 4-phenanthrenyl radical. escholarship.orgnih.govresearchgate.net These calculations are crucial for predicting the outcomes of complex reaction networks under conditions where experimental measurement is difficult, such as the near-zero pressure environments of circumstellar envelopes. uhmreactiondynamics.org

One extensively studied reaction is the addition of acetylene (C₂H₂) to the 4-phenanthrenyl radical. escholarship.orguhmreactiondynamics.org RRKM-ME calculations have been employed to elucidate the kinetics of this reaction, which can lead to the formation of different C₁₆H₁₀ isomers, primarily pyrene and 4-ethynylphenanthrene. escholarship.org The calculations show that the reaction is dominated by the formation of pyrene at temperatures up to 3000 K. However, as the temperature increases, the branching ratio for the formation of 4-ethynylphenanthrene grows significantly. escholarship.org The pressure dependence of these rate constants was found to be relatively weak, with only slight differences observed between zero- and high-pressure limits at temperatures above 1800 K. uhmreactiondynamics.org

| Temperature (K) | 4-Ethynylphenanthrene Branching Ratio (%) | Pyrene Branching Ratio (%) |

|---|---|---|

| 1400-1500 | ~1-3 | ~97-99 |

| 2000 | 11 | 89 |

| 3000 | 51 | 49 |

| 4000 | 79 | 21 |

Similar RRKM-ME calculations were conducted for the reaction of the 4-phenanthrenyl radical with vinylacetylene (C₄H₄). researchgate.net These theoretical models explored the potential energy surface for the formation of various C₁₈H₁₂ isomers, including uhmreactiondynamics.org-helicene. The calculations helped to infer that in environments dominated by bimolecular reactions, such as in carbon stars, uhmreactiondynamics.org-helicene is formed directly through the elementary reaction of the 4-phenanthrenyl radical with vinylacetylene. researchgate.net

Computational Assessment of Aromaticity and Electronic Properties

Computational methods are essential for evaluating the electronic structure and aromatic character of complex polycyclic systems. While specific studies focusing solely on this compound are limited, the application of these techniques can be illustrated through detailed density functional theory (DFT) studies on closely related phenanthrene-based derivatives, such as the phenanthrene-extended phenazine dication. acs.orgresearchgate.net These studies provide a framework for how aromaticity and charge distribution are assessed in such systems. acs.orgacs.org

Aromaticity, a key factor in the stability of PAHs, can be quantified using various computational descriptors based on geometric criteria. acs.org Two common descriptors are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Bird index (I₆). The HOMA index evaluates aromaticity based on the deviation of bond lengths from an optimal value, with a value of 1 indicating a fully aromatic system. The Bird index is based on the variation of bond orders around the ring, with a value of 100 corresponding to benzene (B151609). acs.orgacs.org

In a theoretical study on a phenanthrene-extended phenazine dication, DFT calculations were used to assess the aromaticity of the central ring. acs.org The results from these geometric descriptors provided complementary insights into the electronic nature of the system.

| Aromaticity Descriptor | Calculated Value | Reference Value (Benzene) |

|---|---|---|

| Bird Index (I₆) | 96 | 100 |

| HOMA | 69 | 100 (normalized) |

The Bird index (I₆) of 96 suggested a high degree of aromaticity based on bond order equalization. acs.org In contrast, the HOMA value was substantially lower at 69. This discrepancy was attributed not to a significant loss of aromaticity, but rather to the departure of C-N and C-C bond distances from the optimal values expected for a standard planar aromatic heterocycle, likely due to steric distortion in the complex dicationic structure. acs.orgacs.org This illustrates how different descriptors can capture distinct aspects of a molecule's electronic structure.

Computational analysis of charge delocalization and electrostatic potential provides critical insights into the electronic properties and stability of charged polycyclic systems. acs.org Techniques such as Natural Bond Orbital (NBO) analysis and electrostatic potential mapping are used to visualize and quantify how charge is distributed across a molecule. acs.org

For the phenanthrene-extended phenazine dication, electrostatic potential and collective NBO charge calculations were performed. The results demonstrated an efficient delocalization of the positive charges across the entire aromatic scaffold. acs.orgacs.org This effective distribution of charge is a key factor contributing to the stability of the dicationic species, providing theoretical confirmation for experimental observations. acs.org The ability of the extended π-system of the phenanthrene moiety and the associated rings to delocalize charge is fundamental to the molecule's electronic properties and stability. acs.org

Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For brominated molecules like 4-Bromophenanthrene, MS is particularly informative due to the characteristic isotopic signature of bromine.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds in a mixture. chemicalbook.com In the context of this compound, GC is first employed to separate it from other isomers (e.g., 1-, 2-, 3-, or 9-bromophenanthrene) and related polycyclic aromatic compounds (PACs). usda.gov The separation is based on differences in boiling points and polarity, which influence the retention time of each compound as it passes through the GC column. libretexts.org

Following separation, the eluted compound enters the mass spectrometer. For this compound (C₁₄H₉Br), the electron ionization (EI) mass spectrum is expected to show a distinctive molecular ion peak cluster. Due to the nearly equal natural abundance of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), the spectrum will display two peaks of almost equal intensity at m/z 256 and 258. This M and M+2 pattern is a definitive indicator of the presence of one bromine atom in the molecule. Further fragmentation would likely involve the loss of the bromine atom to yield a phenanthryl cation at m/z 177, followed by the characteristic fragmentation of the stable phenanthrene (B1679779) ring system.

Resonance-Enhanced Time-of-Flight Mass Spectrometry (Re-TOF-MS) coupled with tunable vacuum ultraviolet (VUV) photoionization is a sophisticated technique used for the isomer-selective detection of reaction intermediates and products in complex environments, such as combustion processes or interstellar chemistry. pdx.edu This method utilizes "soft" photoionization, which minimizes molecular fragmentation, making it exceptionally useful for distinguishing between isomers that might produce similar fragmentation patterns under harsh ionization conditions like EI. pdx.edu

When analyzing a system containing this compound, the tunable VUV light can be set to an energy that selectively ionizes the target molecule while leaving other background species un-ionized. The resulting mass spectrum would be dominated by the molecular ion peaks at m/z 256 and 258, providing clear identification and enabling quantitative monitoring of its formation or consumption during a chemical reaction. This technique has been successfully applied to study the gas-phase chemistry of related isomers like 2- and 3-bromophenanthrene (B1266452), demonstrating its power in tracking molecular mass growth processes leading to larger PAHs. pdx.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. libretexts.org It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The one-dimensional ¹H and ¹³C NMR spectra of this compound provide foundational information for its structural verification.

¹H NMR: The ¹H NMR spectrum is expected to show nine distinct signals in the aromatic region (typically δ 7.5–9.0 ppm). chemistrysteps.comstackexchange.com Due to the molecule's asymmetry, each of the nine protons has a unique chemical environment. The signals would exhibit complex spin-spin splitting patterns (e.g., doublets, triplets, and doublets of doublets) arising from coupling with neighboring protons (J-coupling). Protons in the sterically crowded "bay region" (H-5) are expected to be significantly deshielded and appear at a very low field. The bromine atom at C-4 would electronically influence the chemical shifts of the adjacent protons H-3 and H-5.

¹³C NMR: The ¹³C NMR spectrum is expected to display 14 unique signals, one for each carbon atom. Most signals will appear in the typical aromatic region (δ 120–135 ppm). A key feature is the signal for the carbon atom directly bonded to the bromine (C-4). Due to the "heavy atom effect," this carbon is expected to be shielded and shifted upfield to a higher degree than predicted solely by electronegativity considerations. researchgate.net

| Nucleus | Number of Expected Signals | Predicted Chemical Shift (δ) Range (ppm) | Key Structural Information |

|---|---|---|---|

| ¹H | 9 | 7.5 - 9.0 | Unique signals for each proton; complex splitting patterns confirm connectivity. Proton at C-5 is expected to be significantly downfield. |

| ¹³C | 14 | 120 - 135 (for most carbons) | Unique signals for each carbon. The C-4 signal is shifted upfield due to the heavy atom effect of bromine. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the precise substitution pattern of this compound. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. libretexts.org It would show correlations between adjacent protons, allowing for the tracing of the connectivity within each aromatic ring (e.g., H-1 to H-2, H-2 to H-3; H-5 to H-6, etc.), confirming the integrity of the phenanthrene backbone.

HETCOR/HSQC (Heteronuclear Correlation/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a critical experiment for establishing long-range connectivity (typically over two to three bonds) between protons and carbons. chemistrysteps.com To confirm the position of the bromine atom at C-4, key correlations would be sought, such as a three-bond correlation from the downfield proton H-5 to the bromine-substituted carbon C-4, and correlations from H-3 to C-4 and C-4a. These correlations would definitively place the bromine at the C-4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. For this compound, a key NOESY correlation would be expected between H-3 and H-5, confirming their spatial proximity on either side of the C-4 bromine substituent.

Optical Spectroscopy

Optical spectroscopy techniques measure the interaction of electromagnetic radiation with a molecule, providing information about its electronic and vibrational energy levels.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is dictated by the π-electron system of the phenanthrene core. Like other phenanthrene derivatives, it is expected to exhibit several strong absorption bands corresponding to π→π* transitions. nih.gov These bands typically appear in the UV region between 250 nm and 380 nm. nih.gov The presence of the bromine substituent may induce a bathochromic (red) shift to longer wavelengths compared to unsubstituted phenanthrene. pdx.edu

Fluorescence Spectroscopy: Phenanthrene and its derivatives are known to be fluorescent. libretexts.org Upon excitation with UV light, this compound is expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). An excitation spectrum (where emission is monitored at a fixed wavelength while the excitation wavelength is scanned) should resemble the UV-Vis absorption spectrum. An emission spectrum is obtained by exciting the molecule at a fixed wavelength (e.g., at an absorption maximum) and scanning the emitted light. However, the presence of the bromine atom can influence the fluorescence properties. The "heavy atom effect" can increase the rate of intersystem crossing from the excited singlet state to a triplet state, which may decrease the fluorescence quantum yield and promote phosphorescence.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For a vibration to be IR active, it must involve a change in the molecule's dipole moment, while for it to be Raman active, it must involve a change in polarizability. usda.gov The spectra of this compound would show a series of characteristic bands that can be used as a molecular fingerprint.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the aromatic rings. |

| Aromatic C=C Stretch | 1620 - 1450 | Stretching vibrations within the fused aromatic rings, often appearing as a group of sharp bands. |

| C-H Out-of-Plane Bend | 900 - 675 | Bending vibrations of the C-H bonds out of the plane of the aromatic rings. The pattern is sensitive to the substitution on the rings. |

| C-Br Stretch | 700 - 500 | Stretching vibration of the carbon-bromine bond. This is a key band for identifying the presence of the bromo-substituent. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic and bromo-substituted structure.

The primary functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretching: The presence of the phenanthrene backbone gives rise to C-H stretching vibrations of the aromatic rings. These typically appear as a group of bands in the region of 3100-3000 cm⁻¹. lumenlearning.comopenstax.org

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings result in characteristic stretching vibrations. These absorptions are expected in the 1600-1450 cm⁻¹ region. lumenlearning.com Aromatic compounds often show a pair of sharp bands around 1600 cm⁻¹ and 1585 cm⁻¹, and another pair around 1500 cm⁻¹ and 1450 cm⁻¹.

C-H Bending (Out-of-Plane): The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations ("oops"), which occur in the 900-675 cm⁻¹ range. lumenlearning.com The specific pattern of these bands can provide clues about the positions of the substituents on the phenanthrene rings.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a strong absorption band in the far-infrared region, typically between 600 and 500 cm⁻¹.

The table below summarizes the expected IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Stretching | Aromatic C-H | 3100-3000 |

| Stretching | Aromatic C=C | 1600-1450 |

| Bending (out-of-plane) | Aromatic C-H | 900-675 |

| Stretching | C-Br | 600-500 |

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones, primarily π → π* transitions. tanta.edu.eglibretexts.org

The extended conjugated π-system of the phenanthrene core is the primary chromophore. The UV-Vis spectrum of phenanthrene derivatives typically displays several absorption bands. researchgate.net The introduction of a bromine atom, a halogen substituent, can cause a bathochromic (red) shift—a shift to longer wavelengths—of the absorption maxima compared to the parent phenanthrene molecule. This is due to the electron-donating effect of the halogen's lone pairs through resonance, which can slightly raise the energy of the highest occupied molecular orbital (HOMO).

Studies on various phenanthrene derivatives show characteristic absorption patterns with intense bands generally located between 250 and 275 nm, followed by several less intense, structured bands at longer wavelengths, extending up to approximately 380 nm. researchgate.net

The expected electronic transitions and absorption regions for this compound are outlined in the table below.

| Transition Type | Chromophore | Expected λmax Region (nm) |

| π → π* | Phenanthrene aromatic system | 250 - 380 |

Electrochemical Characterization

Electrochemical methods are employed to study the redox properties of molecules, providing insights into their electron transfer capabilities and the stability of their oxidized or reduced forms.

Cyclic Voltammetry (CV) for Redox Behavior and Reaction Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the oxidation and reduction processes of a substance. theijes.comum.es By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced, which can reveal the potentials at which electron transfer reactions occur.

For this compound, CV can be used to determine the oxidation potential of the electron-rich phenanthrene ring system. The oxidation would involve the removal of an electron from the π-system to form a radical cation. The potential at which this occurs is an indicator of the molecule's electron-donating ability. Similarly, the reduction potential, corresponding to the addition of an electron to form a radical anion, can also be investigated.

X-ray Diffraction for Solid-State Molecular Structures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. americanpharmaceuticalreview.comlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions in the solid state.

While the specific crystal structure of this compound is not detailed in the available literature, the structure of the closely related compound, 4,5-dibromophenanthrene, provides significant insights. nih.govresearchgate.net In 4,5-dibromophenanthrene, the two large bromine atoms in the bay region cause significant steric strain, forcing the molecule to deviate from planarity. nih.gov The two terminal rings of the phenanthrene system are twisted away from each other by 28.51°. nih.gov

For this compound, which has only one bromine atom in a bay region, some degree of distortion from planarity is also expected, although likely less pronounced than in the dibromo-analogue. The solid-state packing would be influenced by intermolecular forces, including van der Waals interactions and potential bromine-bromine or bromine-π interactions, which would dictate how the molecules arrange themselves in the crystal lattice. nih.gov